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molecular formula C11H8Cl2N2O3 B8307847 6,7-Dichloro-2,3-dimethoxy-5-formylquinoxaline

6,7-Dichloro-2,3-dimethoxy-5-formylquinoxaline

Cat. No. B8307847
M. Wt: 287.10 g/mol
InChI Key: KLRNHQAMURJZGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05783572

Procedure details

A mixture of ozone and oxygen was bubbled gently through a stirred solution of 6,7-dichloro-2,3-dimethoxy-5-ethenylquinoxaline (1.76 g, 6.2 mmol) in chloroform (200 mL) at -60° C. until a blue colour persisted. The solution was purged with nitrogen, and then triphenylphosphine (3.23 g, 12.3 mmol) was added. The mixture was allowed to warm to room temperature and stirred for a further 16 hours. The chloroform was removed under reduced pressure and the residue purified by flash chromatography (eluting with toluene) to give 6,7-dichloro-2,3-dimethoxy-5-formylquinoxaline (1.60 g, 90%) as a fluffy white solid.
Name
ozone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.76 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
3.23 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O=[O+][O-].[O:4]=O.[Cl:6][C:7]1[C:8]([CH:22]=C)=[C:9]2[C:14](=[CH:15][C:16]=1[Cl:17])[N:13]=[C:12]([O:18][CH3:19])[C:11]([O:20][CH3:21])=[N:10]2.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>C(Cl)(Cl)Cl>[Cl:6][C:7]1[C:8]([CH:22]=[O:4])=[C:9]2[C:14](=[CH:15][C:16]=1[Cl:17])[N:13]=[C:12]([O:18][CH3:19])[C:11]([O:20][CH3:21])=[N:10]2

Inputs

Step One
Name
ozone
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=[O+][O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Two
Name
Quantity
1.76 g
Type
reactant
Smiles
ClC=1C(=C2N=C(C(=NC2=CC1Cl)OC)OC)C=C
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
3.23 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for a further 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was purged with nitrogen
CUSTOM
Type
CUSTOM
Details
The chloroform was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue purified by flash chromatography (eluting with toluene)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC=1C(=C2N=C(C(=NC2=CC1Cl)OC)OC)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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